EGTA-AM: An In-depth Technical Guide for Intracellular Calcium Chelation
EGTA-AM: An In-depth Technical Guide for Intracellular Calcium Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a fundamental tool for the experimental manipulation of intracellular calcium levels. Understanding its mechanism, properties, and appropriate application is crucial for robust experimental design and accurate data interpretation in the study of calcium signaling.
Core Concepts: From Membrane Permeation to Intracellular Action
EGTA-AM is the cell-permeable derivative of the calcium-specific chelator EGTA.[1][2][3] The addition of acetoxymethyl (AM) ester groups neutralizes the negative charges of the EGTA molecule, rendering it lipophilic and capable of diffusing across the cell membrane.[1][4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the charged, membrane-impermeant form of EGTA.[1][5][6] This process effectively traps EGTA within the cytosol, where it can bind to free calcium ions (Ca²⁺).[1]
The primary utility of EGTA lies in its high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), which is present at a much higher concentration in the cellular environment.[7][8][9] This specificity allows researchers to investigate the roles of calcium in various signaling pathways with minimal disruption of magnesium-dependent processes.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of EGTA and EGTA-AM, crucial for experimental design and data interpretation.
| Parameter | Value | Notes |
| EGTA-AM Molecular Weight | 668.60 g/mol | [1][10] |
| EGTA-AM Formula | C₂₆H₄₀N₂O₁₈ | [1][10] |
| EGTA-AM Purity | Typically ≥90% or ≥95% (HPLC) | [10] |
| EGTA-AM Form | Oil or solid | |
| Solubility | Soluble in DMSO and DMF | [6] |
Table 1: Physicochemical Properties of EGTA-AM
| Parameter | Value | Conditions |
| Ca²⁺ Dissociation Constant (Kd) | ~60.5 nM | pH 7.4[7] |
| Ca²⁺ Dissociation Constant (Kd) | ~70-376 nM | Neutral pH[5] |
| Apparent pKa for Ca²⁺ binding | 6.91 | pH 7[2][11] |
| Selectivity for Ca²⁺ over Mg²⁺ | High (Mg²⁺ Kd is in the mM range) | [7] |
| Ca²⁺ Binding Rate (k_on) | ~1 x 10⁷ M⁻¹s⁻¹ | [5] |
| Ca²⁺ Release Rate (k_off) | ~0.7 s⁻¹ | [5] |
Table 2: Calcium Binding Properties of EGTA
Experimental Protocols
Preparation of EGTA-AM Stock Solution
A concentrated stock solution of EGTA-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) is the first step for most applications.
Materials:
-
EGTA-AM
-
Anhydrous DMSO
Protocol:
-
Allow the EGTA-AM vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 2 to 5 mM stock solution of EGTA-AM in anhydrous DMSO.[12] For example, to make a 2 mM solution, dissolve 1 mg of EGTA-AM in 747.83 µL of anhydrous DMSO.[12]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
Loading Cells with EGTA-AM
This protocol provides a general guideline for loading adherent cells. Optimization of concentration and incubation time is often necessary for different cell types.
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate, coverslips)
-
EGTA-AM stock solution (2-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS)
-
Pluronic® F-127 (10% solution in distilled water) - Optional but recommended
-
Probenecid - Optional but recommended
Protocol:
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a 2X working solution of EGTA-AM in your chosen physiological buffer. The final in-well concentration of EGTA-AM is typically between 4 to 5 µM.[12]
-
To aid in the dispersion of the lipophilic EGTA-AM in the aqueous buffer, Pluronic® F-127 can be added to the 2X working solution for a final in-well concentration of 0.02% to 0.04%.[12]
-
To inhibit the activity of organic anion transporters that can extrude the cleaved EGTA from the cell, probenecid can be included at a final concentration of 1 to 2.5 mM.[12]
-
For example, to prepare a 2X working solution for a final concentration of 5 µM EGTA-AM, 0.04% Pluronic® F-127, and 1 mM Probenecid: mix the required volumes of the respective stock solutions in the physiological buffer.[12]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add an equal volume of the 2X EGTA-AM loading buffer to the volume of culture medium per well. For example, for a 96-well plate with 100 µL of medium, add 100 µL of the 2X loading buffer.[12]
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time can vary significantly between cell types and should be determined empirically.
-
-
Wash and De-esterification:
-
After loading, wash the cells twice with a warm physiological buffer to remove extracellular EGTA-AM.
-
Incubate the cells in fresh, warm buffer for an additional 20-30 minutes to allow for the complete de-esterification of the intracellular EGTA-AM by cytosolic esterases.[13]
-
-
Experimentation:
-
The cells are now loaded with intracellular EGTA and are ready for the experiment.
-
Visualizing Workflows and Pathways
Experimental Workflow for Intracellular Calcium Chelation
Caption: A generalized workflow for loading cells with EGTA-AM.
Mechanism of EGTA-AM Action
Caption: The process of EGTA-AM entering the cell and becoming an active calcium chelator.
EGTA-AM in a Generic Calcium Signaling Pathway
Caption: EGTA's role in buffering intracellular calcium and inhibiting downstream signaling.
Applications and Considerations
EGTA-AM is a versatile tool used in a wide range of applications, including:
-
Studying Calcium-Dependent Signaling: By chelating intracellular calcium, researchers can determine the necessity of calcium transients for specific cellular processes such as neurotransmitter release, muscle contraction, gene expression, and apoptosis.[8][14]
-
Distinguishing Between Rapid and Slow Calcium Dynamics: Due to its relatively slow calcium-binding kinetics compared to other chelators like BAPTA, EGTA is less effective at buffering rapid, localized calcium microdomains near the mouths of calcium channels.[5][15][16] This property can be exploited to differentiate between processes triggered by highly localized versus global calcium signals.[17][18]
-
Preventing Calcium-Mediated Damage: In some experimental contexts, such as cell lysis, EGTA is included in buffers to inhibit calcium-dependent proteases and nucleases that could degrade proteins and nucleic acids.[8]
Important Considerations:
-
Cytotoxicity: High concentrations of EGTA-AM or prolonged incubation times can be toxic to cells. It is essential to perform concentration- and time-dependent viability assays to determine the optimal loading conditions for your specific cell type.
-
Incomplete Hydrolysis: Incomplete cleavage of the AM esters can result in lower than expected intracellular concentrations of active EGTA and potential off-target effects of the partially hydrolyzed intermediates. The de-esterification step is crucial to minimize this.
-
Extracellular Esterases: In vivo studies or experiments with serum-containing media may be complicated by the presence of extracellular esterases that can cleave EGTA-AM before it enters the cells, reducing loading efficiency.[19]
-
pH Sensitivity: The calcium-binding affinity of EGTA is pH-dependent.[5][20] Significant changes in intracellular pH during an experiment could alter the effectiveness of EGTA as a calcium buffer.
By carefully considering these factors and optimizing experimental protocols, researchers can effectively utilize EGTA-AM to gain valuable insights into the complex and multifaceted roles of intracellular calcium signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. EGTA AM *CAS 99590-86-0* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium imaging - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGTA AM | CAS 99590-86-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 9. google.com [google.com]
- 10. scbt.com [scbt.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. calcium chelator egta: Topics by Science.gov [science.gov]
- 19. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
